Bis(1-chloroethyl) carbonate

Description

BenchChem offers high-quality Bis(1-chloroethyl) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1-chloroethyl) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

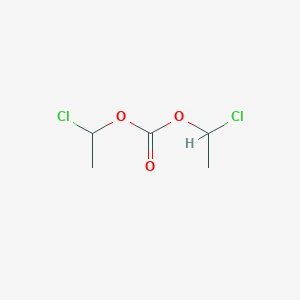

Structure

3D Structure

Properties

IUPAC Name |

bis(1-chloroethyl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFKWPWFMYRWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC(C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Bis(1-chloroethyl) carbonate

An In-Depth Technical Guide to the Synthesis, Properties, and Application of Bis(1-chloroethyl) carbonate

This guide provides a comprehensive technical overview of bis(1-chloroethyl) carbonate, a pivotal reagent in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, elucidates its key physicochemical properties, and explores its primary application as a prodrug linker, grounding all information in established scientific principles and field-proven insights.

Bis(1-chloroethyl) carbonate (BCEC) is a symmetrical carbonate ester characterized by the presence of two reactive 1-chloroethyl groups. While a seemingly simple molecule, its utility in pharmaceutical sciences is profound, primarily serving as a critical building block for the synthesis of "acyloxyalkoxy" type prodrugs. The strategic incorporation of the (1-chloroethoxy)carbonyl moiety allows for the temporary modification of active pharmaceutical ingredients (APIs), enhancing key pharmacokinetic properties such as oral bioavailability. This prodrug strategy involves covalently linking the BCEC-derived promoiety to a functional group on the drug molecule, which is later cleaved in vivo by enzymatic or chemical hydrolysis to release the parent drug at the desired site of action.

Synthesis of Bis(1-chloroethyl) carbonate: A Mechanistic and Practical Overview

The synthesis of bis(1-chloroethyl) carbonate is most effectively achieved through the reaction of its precursor, 1-chloroethyl chloroformate, with an alcohol or by dimerization under specific conditions. The precursor itself is typically generated from acetaldehyde and a phosgene equivalent.

Precursor Synthesis: 1-Chloroethyl Chloroformate

The industrial-scale synthesis of 1-chloroethyl chloroformate has historically relied on the reaction between acetaldehyde and the highly toxic phosgene gas.[1][2] This method, while efficient, poses significant safety risks. A safer and more laboratory-friendly approach utilizes solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate).[3][4] Triphosgene, in the presence of a catalyst, decomposes to generate phosgene in situ, thereby minimizing the risks associated with handling gaseous phosgene.[4][5]

The reaction is catalyzed by nucleophilic catalysts such as pyridine or N,N-dimethylformamide (DMF).[3] The catalyst activates the triphosgene, facilitating the electrophilic attack on the carbonyl oxygen of acetaldehyde.

Diagram: Synthesis Pathway of Bis(1-chloroethyl) carbonate

Caption: Synthesis pathway from acetaldehyde to bis(1-chloroethyl) carbonate.

Synthesis of Bis(1-chloroethyl) carbonate from 1-Chloroethyl Chloroformate

While specific, detailed preparations of bis(1-chloroethyl) carbonate are not abundantly found in standard literature, its synthesis can be inferred from the reactivity of its precursor, 1-chloroethyl chloroformate. One plausible route involves the self-condensation or reaction with a controlled amount of water in the presence of a base, or reaction with an alcohol like ethanol followed by further reaction. A common method for synthesizing asymmetrical carbonates involves reacting a chloroformate with an alcohol.[6][7] For a symmetrical carbonate like BCEC, reacting 1-chloroethyl chloroformate with 1-chloroethanol would be a direct approach, though 1-chloroethanol is unstable.

A more practical synthesis involves the reaction of 1-chloroethyl chloroformate with a carefully controlled amount of a nucleophile, such as an alcohol, in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[6]

Experimental Protocol: Synthesis of a Related Asymmetrical Carbonate (1-Chloroethyl Cyclohexyl Carbonate)

This protocol for an asymmetrical analogue provides critical insight into the reaction conditions applicable to bis(1-chloroethyl) carbonate synthesis. The choice of a low temperature (-78 °C) is crucial to control the high reactivity of the chloroformate and prevent side reactions. Pyridine serves as a base to neutralize the HCl formed, driving the reaction to completion.

Objective: To synthesize 1-chloroethyl cyclohexyl carbonate to illustrate the fundamental reaction of 1-chloroethyl chloroformate.[6][7]

Materials:

-

Cyclohexanol

-

Pyridine

-

1-Chloroethyl chloroformate

-

Methylene chloride (anhydrous)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of cyclohexanol (1.83 g) and pyridine (1.45 g) in methylene chloride (30 ml) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

1-Chloroethyl chloroformate (2.0 ml) is added dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below -70 °C. The causality here is to prevent exothermic decomposition and unwanted side reactions of the highly reactive chloroformate.

-

After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for 16 hours. This extended time ensures the reaction proceeds to completion.

-

The reaction mixture is then washed three times with 30-ml portions of saturated aqueous sodium chloride. This step removes pyridine hydrochloride and any unreacted pyridine.

-

The organic layer is dried over anhydrous magnesium sulfate, a self-validating step where the drying agent clumps in the presence of water and becomes free-flowing when the solution is dry.

-

The solvent is removed under reduced pressure to yield the product, 1-chloroethyl cyclohexyl carbonate, as a colorless oil.[6]

This procedure highlights the core principle of reacting a highly electrophilic chloroformate with a nucleophile under basic conditions, a principle directly applicable to the synthesis of bis(1-chloroethyl) carbonate.

Physicochemical and Spectroscopic Properties

The utility of bis(1-chloroethyl) carbonate is intrinsically linked to its chemical properties, particularly its reactivity.

Table 1: Physicochemical Properties of Bis(1-chloroethyl) carbonate

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Cl₂O₃ | [8][9] |

| Molecular Weight | 187.02 g/mol | [8][9][10] |

| Appearance | Assumed to be a liquid | Inferred |

| Boiling Point | Not available | [8] |

| Density | Not available | [8] |

| Solubility | Soluble in common organic solvents | [11] |

| CAS Number | 50594-97-3 | [10][12] |

Chemical Reactivity and Stability: The reactivity of bis(1-chloroethyl) carbonate is dominated by two key features: the electrophilic carbonyl carbon and the two chlorine atoms on the alpha-carbons.

-

Nucleophilic Acyl Substitution: The carbonyl carbon is highly susceptible to attack by nucleophiles (e.g., alcohols, amines, carboxylates), leading to the cleavage of a 1-chloroethoxy group. This is the foundational reaction for its use in prodrug synthesis.

-

Hydrolytic Instability: The compound is sensitive to hydrolysis, which can be catalyzed by both acids and bases.[13] This instability is by design, as it facilitates the release of the active drug in vivo. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more prone to hydrolysis than standard alkyl carbonates.[13]

-

Thermal Stability: While specific data is limited, related chloroformates can be thermally unstable. It is recommended to store the compound under refrigerated and anhydrous conditions.[11][14]

Predicted Spectroscopic Data: While a published spectrum for bis(1-chloroethyl) carbonate is not readily available, its ¹H and ¹³C NMR spectra can be reliably predicted.

-

¹H NMR: Two signals would be expected: a doublet for the methyl protons (CH₃) due to coupling with the adjacent methine proton, and a quartet for the methine proton (-CH(Cl)-) due to coupling with the three methyl protons.

-

¹³C NMR: Three distinct signals would be anticipated: one for the methyl carbon (CH₃), one for the methine carbon (-CH(Cl)-), and one for the carbonyl carbon (C=O) at a significantly downfield shift.[15]

Application in Prodrug Development: The Acyloxyalkoxy Linker

The primary and most significant application of bis(1-chloroethyl) carbonate is in the synthesis of acyloxyalkoxy prodrugs. These prodrugs are designed to overcome poor aqueous solubility or membrane permeability of a parent drug containing a carboxylic acid, hydroxyl, or amine group.

Mechanism of Prodrug Formation and Activation

The process involves two key stages: the synthesis of the prodrug and its subsequent activation in vivo.

-

Prodrug Synthesis: Bis(1-chloroethyl) carbonate acts as a bifunctional electrophile. In a typical reaction, a carboxylate salt of a drug (R-COO⁻) performs a nucleophilic attack on one of the carbonyl carbons of BCEC is not correct. The drug's carboxylate attacks the alpha-carbon of one of the 1-chloroethyl groups in a nucleophilic substitution reaction, displacing the chloride ion. This forms a (1-((alkoxycarbonyl)oxy)ethyl) ester of the drug.

-

In Vivo Activation: Once administered, the prodrug is designed to be cleaved by ubiquitous esterase enzymes in the body.

-

Step A (Enzymatic Cleavage): Esterases hydrolyze the ester bond linking the drug to the promoiety.

-

Step B (Spontaneous Elimination): This cleavage generates an unstable hemiacetal-like intermediate which rapidly decomposes, releasing the active drug, carbon dioxide, and acetaldehyde.[13]

-

Diagram: Prodrug Activation Workflow

Caption: General mechanism for the in-vivo activation of an acyloxyalkoxy prodrug.

Safety, Handling, and Storage

Bis(1-chloroethyl) carbonate and its precursors are hazardous materials that must be handled with extreme caution by trained personnel.

-

Hazards: Based on the data for its precursor, 1-chloroethyl chloroformate, BCEC should be considered corrosive, flammable, and acutely toxic if inhaled or swallowed.[14][16] It is a lachrymator and can cause severe skin and eye burns.[16] Contact with water may liberate toxic gas.[14]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a full-face respirator, chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and splash goggles.[14]

-

Handling: Use spark-proof tools and operate in a closed system or with appropriate exhaust ventilation.[14][16] Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Take precautionary measures against static discharge.

-

Storage: Store in a dry, cool, well-ventilated, and locked area designated for flammable and corrosive materials.[14] The container must be kept tightly closed. It is often recommended to store under an inert atmosphere (e.g., nitrogen) and under refrigeration to minimize degradation.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

Bis(1-chloroethyl) carbonate is a highly reactive and versatile reagent that holds a strategic position in modern drug development. Its role as a precursor to acyloxyalkoxy promoieties enables the transformation of challenging drug candidates into viable therapeutic agents by improving their pharmacokinetic profiles. Understanding its synthesis, which necessitates careful handling of hazardous precursors, and its chemical reactivity is paramount for its effective and safe utilization. As the demand for orally bioavailable drugs continues to grow, the application of sophisticated prodrug strategies employing reagents like bis(1-chloroethyl) carbonate will remain a cornerstone of pharmaceutical innovation.

References

-

Chemical Synthesis Database. bis(1-chloroethyl) carbonate. [Link]

-

Wikipedia. 1-Chloroethyl chloroformate. [Link]

-

PrepChem.com. Synthesis of (a) Production of 1-Chloroethyl Cyclohexyl Carbonate. [Link]

- Google Patents.

- Google Patents. US3299115A - Preparation of bis (trichloroethyl)

- Baradarani, M. M., et al. (2001).

- Google Patents.

-

Pasquato, L., et al. (2000). Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol(1). The Journal of Organic Chemistry, 65(24), 8224-8. [Link]

-

CP Lab Safety. Bis(2-chloroethyl) Carbonate, min 98%, 10 grams. [Link]

-

ResearchGate. The 13 C NMR spectra of the synthesized bis(cyclic carbonate)s (DC250,.... [Link]

-

PrepChem.com. Synthesis of 1-Chloroethyl Cyclohexyl Carbonate. [Link]

-

Cotarca, L., & Eckert, H. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(10), 1558-1577. [Link]

Sources

- 1. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]

- 2. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate - Google Patents [patents.google.com]

- 4. Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. calpaclab.com [calpaclab.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. framochem.com [framochem.com]

- 12. bis(1-chloroethyl) carbonate | 50594-97-3 [amp.chemicalbook.com]

- 13. 1-Chloroethyl Cyclohexyl Carbonate | 99464-83-2 | Benchchem [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.nl [fishersci.nl]

Bis(1-chloroethyl) Carbonate: A Technical Guide for Advanced Chemical Synthesis and Drug Development

Introduction

Bis(1-chloroethyl) carbonate, identified by the CAS number 50594-97-3 , is a reactive organic compound with significant potential in specialized chemical synthesis and, notably, as a latent prodrug moiety in the field of medicinal chemistry.[1] Its unique structure, featuring two alpha-chloroethyl groups linked by a central carbonate, bestows upon it a dual reactivity profile that can be strategically exploited by researchers and drug development professionals. This guide provides an in-depth exploration of its chemical identity, synthesis, physicochemical characteristics, and its emerging applications, with a particular focus on its role in the design of next-generation therapeutics.

Chemical Structure and Identification

The molecular structure of Bis(1-chloroethyl) carbonate is characterized by a central carbonate functional group to which two 1-chloroethyl groups are attached. This arrangement is crucial to its reactivity, as the chlorine atoms are positioned on the carbon adjacent to the carbonate oxygen, rendering them susceptible to nucleophilic displacement.

Systematic Name: Bis(1-chloroethyl) carbonate CAS Number: 50594-97-3 Molecular Formula: C₅H₈Cl₂O₃ Molecular Weight: 187.02 g/mol SMILES: CC(Cl)OC(=O)OC(C)Cl

The presence of two stereocenters at the chlorinated carbons means that the molecule can exist as a mixture of diastereomers (RR, SS, and the meso RS/SR forms). For most synthetic applications, it is typically used as a diastereomeric mixture.

Caption: Chemical structure of Bis(1-chloroethyl) carbonate.

Synthesis and Mechanism

A key precursor for the synthesis is 1-chloroethyl chloroformate . This intermediate can be synthesized by reacting acetaldehyde with phosgene or a safer alternative like triphosgene, often in the presence of a catalyst.

Proposed Synthetic Protocol:

Step 1: Synthesis of 1-Chloroethyl Chloroformate (Precursor)

This step is based on the known reaction of acetaldehyde with a phosgene source.

-

Reaction: Acetaldehyde + Triphosgene → 1-Chloroethyl chloroformate

-

Catalyst: Pyridine or a quaternary ammonium salt

-

Solvent: Anhydrous dichloromethane or another aprotic solvent

-

Temperature: The reaction is typically carried out at low temperatures (-25°C to -10°C) to control the exothermicity and minimize side reactions.[2]

-

Workup: After the reaction is complete, the mixture is carefully quenched and the product is isolated by distillation under reduced pressure.

Step 2: Synthesis of Bis(1-chloroethyl) carbonate

This proposed step utilizes the synthesized 1-chloroethyl chloroformate.

-

Reaction: 1-Chloroethyl chloroformate + Acetaldehyde + Pyridine → Bis(1-chloroethyl) carbonate

-

Rationale: In this proposed one-pot synthesis, 1-chloroethyl chloroformate acts as an activated carbonyl species. The addition of another equivalent of acetaldehyde in the presence of a base like pyridine would lead to the formation of the carbonate.[3]

-

Solvent: A dry, aprotic solvent such as 1,2-dichloroethane is suitable.

-

Temperature: The reaction is likely to be performed at a slightly elevated temperature (e.g., 60°C) to drive the reaction to completion.

-

Workup: The reaction mixture would be washed to remove the pyridine hydrochloride salt, and the organic layer would be dried and concentrated. The final product would be purified by vacuum distillation.

Caption: Proposed synthetic workflow for Bis(1-chloroethyl) carbonate.

Physicochemical Properties

Specific experimental data for the boiling point, melting point, and density of Bis(1-chloroethyl) carbonate are not widely reported in the literature. However, by examining structurally related compounds, we can infer its likely physical state and properties.

| Property | Value | Source/Analogy |

| Molecular Weight | 187.02 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid | Analogy with similar carbonates |

| Boiling Point | Not available (n/a) | [4] |

| Melting Point | Not available (n/a) | [4] |

| Density | Not available (n/a) | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low solubility in water. | Analogy with 1-chloroethyl cyclohexyl carbonate[5] |

For comparison, related 1-chloroethyl carbonates exhibit the following properties:

-

1-Chloroethyl ethyl carbonate: Boiling point of 159-161°C.

-

1-Chloroethyl isopropyl carbonate: Boiling point of 170°C at 105 Pa and a density of 1.085 g/cm³.[6]

-

1-Chloroethyl cyclohexyl carbonate: Melting point of -16°C and a density of 1.12 g/cm³.[5]

Based on these trends, Bis(1-chloroethyl) carbonate is expected to be a relatively high-boiling liquid with a density greater than water.

Applications in Drug Development: A Prodrug Strategy

The primary interest in Bis(1-chloroethyl) carbonate for pharmaceutical researchers lies in its potential as a prodrug linker. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. The 1-chloroethyl carbonate moiety is a "cassette-type" prodrug system, where the linker is cleaved to release the active pharmaceutical ingredient (API).

Mechanism of Action as a Prodrug Linker

The utility of the 1-chloroethyl carbonate group as a prodrug linker stems from its susceptibility to enzymatic or chemical hydrolysis. This cleavage process is designed to occur at the desired site of action, releasing the active drug.

Sources

Bis(1-chloroethyl) Carbonate: A Bifunctional Reagent in Modern Organic Synthesis and Drug Discovery

Abstract

Bis(1-chloroethyl) carbonate is a reactive, bifunctional organic compound with significant potential in advanced organic synthesis and pharmaceutical development. Its unique structure, featuring two α-chloroethyl ether moieties linked by a carbonate group, designates it as a versatile alkylating agent. This guide provides a comprehensive technical overview of the mechanistic principles governing its reactivity, its applications in constructing complex molecular architectures, and its emerging role in the design of innovative prodrugs. We will delve into the nuanced reactivity of this reagent with various nucleophiles, supported by mechanistic diagrams and detailed experimental considerations, to provide researchers and drug development professionals with a thorough understanding of its synthetic utility.

Introduction: Unveiling a Versatile Synthetic Tool

Bis(1-chloroethyl) carbonate, with the molecular formula C₅H₈Cl₂O₃, is a key intermediate in organic synthesis.[1] While direct and extensive literature on its specific applications remains somewhat niche, its reactivity can be expertly inferred from the well-documented chemistry of analogous α-chloroalkyl carbonates and bifunctional alkylating agents. The presence of two reactive centers allows for the introduction of a unique ethylene carbonate-like bridge or for the alkylation of two separate nucleophilic sites, making it a valuable tool for creating complex molecular scaffolds.

The core of its reactivity lies in the lability of the chlorine atoms, which are positioned alpha to both an oxygen atom and a carbonyl group. This electronic arrangement significantly activates the carbon-chlorine bond towards nucleophilic displacement. This guide will explore the fundamental mechanisms of these transformations and their practical implications in synthesis.

Physicochemical Properties and Synthesis

A clear understanding of the physical and chemical properties of bis(1-chloroethyl) carbonate is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of Bis(1-chloroethyl) Carbonate

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂O₃ | [1] |

| Molecular Weight | 187.02 g/mol | [1] |

| SMILES | CC(Cl)OC(=O)OC(C)Cl | [1] |

| InChIKey | MZFKWPWFMYRWPP-UHFFFAOYAE | [1] |

Synthesis:

Bis(1-chloroethyl) carbonate can be synthesized from the reaction of 1-chloroethyl chloroformate with acetaldehyde in the presence of a base like pyridine.[2]

Caption: Synthesis of bis(1-chloroethyl) carbonate.

Core Mechanism of Action: A Bifunctional Electrophile

The primary mechanism of action of bis(1-chloroethyl) carbonate is centered around its role as a bifunctional alkylating agent. The two α-chloroethyl groups are highly susceptible to nucleophilic attack. The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, largely dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

The Sₙ2 Pathway: A Concerted Displacement

For strong, unhindered nucleophiles, the reaction is likely to proceed through a concerted Sₙ2 mechanism. The nucleophile directly attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single step.

Caption: The Sₙ2 mechanism of alkylation.

The Sₙ1 Pathway: Formation of a Stabilized Carbocation

In the presence of polar, protic solvents and with weaker nucleophiles, an Sₙ1 mechanism may be favored. The departure of the chloride ion is the rate-determining step, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by the nucleophile.

Caption: The Sₙ1 mechanism involving an oxocarbenium ion.

The ability to proceed through either pathway provides significant flexibility in synthetic design, allowing for the modulation of reactivity and selectivity by careful choice of reaction conditions.

Applications in Organic Synthesis

The bifunctional nature of bis(1-chloroethyl) carbonate opens up a wide array of possibilities in the synthesis of complex organic molecules.

Reactions with Amine Nucleophiles

Reactions with primary and secondary amines are expected to proceed readily to form N-alkylated products. With primary amines, bis-alkylation can lead to the formation of cyclic structures or cross-linked products, depending on the stoichiometry and reaction conditions. This reactivity is analogous to that of other nitrogen mustards.[3]

Experimental Protocol: General Procedure for N-Alkylation

-

Dissolve the amine substrate (1 equivalent) in an aprotic solvent such as dichloromethane or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (2.2 equivalents), to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of bis(1-chloroethyl) carbonate (0.5 equivalents for bis-alkylation, or 1 equivalent for mono-alkylation if the amine is in excess) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Reactions with Alcohol and Thiol Nucleophiles

Alcohols and thiols, being effective nucleophiles, can also displace the chloride ions of bis(1-chloroethyl) carbonate. The resulting products would contain ether or thioether linkages, respectively. The use of a base is typically required to deprotonate the alcohol or thiol, increasing its nucleophilicity. Base-mediated hydrothiolations are a well-established class of reactions.[4]

Role in Prodrug Synthesis

A particularly promising application of bis(1-chloroethyl) carbonate lies in the field of prodrug design. The carbonate linkage is susceptible to enzymatic or chemical hydrolysis in vivo, allowing for the controlled release of an active pharmaceutical ingredient (API).[5][6] Bis(1-chloroethyl) carbonate can be used to link two molecules of a drug containing a nucleophilic handle (e.g., a hydroxyl or carboxyl group), potentially improving its pharmacokinetic profile.

Caption: Prodrug activation via cleavage of a carbonate linker.

This strategy can enhance the water solubility, membrane permeability, and overall bioavailability of a drug. The release of two equivalents of the active drug from a single prodrug molecule could also offer advantages in terms of therapeutic efficacy.

Data Presentation

While specific quantitative data for reactions of bis(1-chloroethyl) carbonate is not extensively reported in readily available literature, the following table provides a template for the type of data that should be collected and presented when working with this reagent.

Table 2: Representative Reaction Data Template

| Nucleophile | Stoichiometry (Nu:BCEC) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Aniline | 2.1 : 1 | DCM | DIPEA | 25 | 24 | Data to be determined |

| Benzyl Alcohol | 2.1 : 1 | THF | NaH | 0 to 25 | 12 | Data to be determined |

| Thiophenol | 2.1 : 1 | DMF | K₂CO₃ | 25 | 18 | Data to be determined |

BCEC: Bis(1-chloroethyl) carbonate

Spectroscopic data is crucial for the characterization of bis(1-chloroethyl) carbonate and its reaction products. While full spectra are not available in the search results, 1H and 13C NMR spectra are noted to be available from commercial suppliers.[7][8]

Conclusion and Future Perspectives

Bis(1-chloroethyl) carbonate is a potent bifunctional electrophile with considerable, yet largely untapped, potential in organic synthesis and medicinal chemistry. Its ability to react with a wide range of nucleophiles to form C-N, C-O, and C-S bonds makes it a valuable building block for the construction of diverse molecular architectures. The application of this reagent in the development of novel prodrugs is a particularly exciting avenue for future research.

Further investigations are warranted to fully elucidate the scope and limitations of its reactivity, to develop optimized reaction protocols, and to explore its utility in the synthesis of novel therapeutic agents. As our understanding of this versatile reagent grows, it is poised to become an indispensable tool in the arsenal of the modern synthetic chemist.

References

-

Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

-

bis(1-chloroethyl) carbonate - Chemical Synthesis Database. (2025, May 20). Retrieved January 2, 2026, from [Link]

- Springer, C. J., Antoniw, P., Bagshawe, K. D., Searle, F., Bisset, G. M., & Jarman, M. (1990). Novel prodrugs which are activated to cytotoxic alkylating agents by carboxypeptidase G2. Journal of Medicinal Chemistry, 33(2), 677–681.

-

Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC - NIH. (2023, April 14). Retrieved January 2, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

- Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents. (n.d.).

-

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119): a cytotoxic prodrug with two stable conformations differing in biological and physical properties - PubMed. (2011, October). Retrieved January 2, 2026, from [Link]

- US3299115A - Preparation of bis (trichloroethyl) carbonate - Google Patents. (n.d.).

-

First discovery of a potential carbonate prodrug of NNRTI drug candidate RDEA427 with submicromolar inhibitory activity against HIV-1 K103N/Y181C double mutant strain - PubMed. (2018, May 1). Retrieved January 2, 2026, from [Link]

-

The 13 C NMR spectra of the synthesized bis(cyclic carbonate)s (DC250,... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PubMed. (2023, April 14). Retrieved January 2, 2026, from [Link]

-

(HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. (2000, February). Retrieved January 2, 2026, from [Link]

-

Bis(trichloromethyl) Carbonate in Organic Synthesis - ResearchGate. (2015, August 21). Retrieved January 2, 2026, from [Link]

- US3032584A - p-bis-(2-chloroethyl) aminophenylalanine and the process for the production thereof - Google Patents. (n.d.).

- Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents. (n.d.).

-

CO2 Utilization through Reaction with Alcohols: A Quantum Chemical Study - PMC - NIH. (2015, December 1). Retrieved January 2, 2026, from [Link]

-

The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of 1-Chloroethyl Cyclohexyl Carbonate - PrepChem.com. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pharmaceutical composition - Patent US-8063029-B2 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, October 3). Retrieved January 2, 2026, from [Link]

-

Benzene, (1-chloroethyl)- - the NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]

- US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate - Google Patents. (n.d.).

-

Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions | ACS Omega. (2017, October 9). Retrieved January 2, 2026, from [Link]

-

1-Chloroethyl carbonate | C3H4ClO3- | CID 19763757 - PubChem - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

What is the best method for bis-alkylation of electron-rich, aromatic secondary amine with chloro- or bromoacetonitrile? | ResearchGate. (2014, January 6). Retrieved January 2, 2026, from [Link]

-

Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts - Frontiers. (2020, June 23). Retrieved January 2, 2026, from [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction | UCL Discovery. (2024, January 4). Retrieved January 2, 2026, from [Link]

-

The toxicity of alkyl-bis(β-chloroethyl)amines and of the products of their reaction with water. (1946, December). Retrieved January 2, 2026, from [Link]

-

1 H NMR spectra (a) and 13 C NMR spectra (b) of cyclic carbonate produced using DMC-PTMEG. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Chloroethyl ethyl carbonate | C5H9ClO3 | CID 12238111 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Butyl 1-chloroethyl carbonate (C7H13ClO3) - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]

-

Hydrothiolation of benzyl mercaptan to arylacetylene: application to the synthesis of (E) and (Z)-isomers of ON 01910·Na (Rigosertib®), a phase III clinical stage anti-cancer agent - PMC - NIH. (2014, May 15). Retrieved January 2, 2026, from [Link]

-

Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed. (1995, March). Retrieved January 2, 2026, from [Link]

-

Hydrolysis and Oxidation Products of the Chemical Warfare Agents 1,2-Bis[(2-chloroethyl)thio]ethane Q and 2,2′-Bis(2-chloroethylthio)diethyl Ether T | Request PDF - ResearchGate. (2024, August 6). Retrieved January 2, 2026, from [Link]

-

Reactions of 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in aqueous solution - PubMed. (1979, October). Retrieved January 2, 2026, from [Link]

-

Bis(2-chloroethyl) ether - the NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. bis(1-chloroethyl) carbonate synthesis - chemicalbook [chemicalbook.com]

- 3. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrothiolation of benzyl mercaptan to arylacetylene: application to the synthesis of (E) and (Z)-isomers of ON 01910·Na (Rigosertib®), a phase III clinical stage anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bis(1-chloroethyl) carbonate(50594-97-3) 1H NMR [m.chemicalbook.com]

- 8. 1-Chloroethyl ethyl carbonate(50893-36-2) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(1-chloroethyl) carbonate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloroethyl) carbonate is a niche organic molecule of increasing interest, particularly within the pharmaceutical sciences. Its unique structural feature, the α-chloroethyl carbonate moiety, positions it as a highly reactive and versatile bifunctional building block. This guide provides a comprehensive overview of the physical and chemical properties of bis(1-chloroethyl) carbonate, with a particular focus on the underlying principles that govern its synthesis, reactivity, and potential applications, especially in the realm of prodrug design. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively and safely utilize this compound in their work.

Physicochemical Properties

Bis(1-chloroethyl) carbonate, with the CAS Number 50594-97-3, possesses the molecular formula C₅H₈Cl₂O₃ and a molecular weight of 187.02 g/mol .[1][2] Due to its reactive nature, comprehensive experimental data on its physical properties are not widely published. However, by examining analogous α-chloroalkyl carbonates, we can establish a reliable profile.

Table 1: Physical and Chemical Properties of Bis(1-chloroethyl) carbonate and Related Analogues

| Property | Bis(1-chloroethyl) carbonate (Predicted/Inferred) | 1-Chloroethyl cyclohexyl carbonate[3] | 1-Chloroethyl isopropyl carbonate[4] |

| CAS Number | 50594-97-3[1] | 99464-83-2 | 98298-66-9 |

| Molecular Formula | C₅H₈Cl₂O₃[1] | C₉H₁₅ClO₃ | C₆H₁₁ClO₃ |

| Molecular Weight | 187.02 g/mol [1] | 206.67 g/mol | 166.6 g/mol |

| Appearance | Colorless to pale yellow liquid | Clear liquid with a pungent odor | Clear liquid |

| Boiling Point | Likely high and prone to decomposition | Not available | 170 °C at 105 Pa |

| Melting Point | Not available | -16 °C | -80 °C |

| Density | Expected to be >1 g/cm³ | 1.12 g/cm³ | 1.085 g/cm³ (at 20 °C) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF).[3][4] Expected to be poorly soluble in water and reactive. | Soluble in common organic solvents (toluene, acetone, chloroform, THF). | Soluble in the main common organic solvents (toluene, acetone, THF). Not soluble in water. |

The presence of two polar carbonate groups and two chloro substituents suggests a molecule with a significant dipole moment. Its solubility in aprotic organic solvents is expected to be good, facilitating its use in a variety of reaction conditions. Conversely, its interaction with protic solvents, particularly water, is likely to lead to hydrolysis.

Synthesis and Manufacturing

The synthesis of bis(1-chloroethyl) carbonate is not explicitly detailed in readily available literature. However, a logical and well-precedented synthetic route can be devised from its constituent parts: 1-chloroethyl chloroformate and acetaldehyde.[1] This approach is analogous to the synthesis of other α-chloroethyl carbonates.[5][6]

The proposed synthesis involves the reaction of two equivalents of 1-chloroethyl chloroformate with one equivalent of acetaldehyde, likely in the presence of a suitable catalyst.

Figure 1: Proposed synthetic workflow for Bis(1-chloroethyl) carbonate.

Experimental Protocol: A Hypothetical Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetaldehyde and a suitable aprotic solvent such as dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Precursor: Slowly add 1-chloroethyl chloroformate dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored.

-

Catalyst: A catalytic amount of a Lewis acid or a non-nucleophilic base (e.g., pyridine) may be required to facilitate the reaction.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation, although care must be taken due to its potential thermal lability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (CH₃) will appear as a doublet due to coupling with the adjacent methine proton. This doublet is anticipated to be in the range of δ 1.8-2.0 ppm. The methine proton (CHCl) will appear as a quartet due to coupling with the three methyl protons and is expected to be significantly downfield, in the region of δ 6.4-6.6 ppm, due to the deshielding effects of the adjacent oxygen and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals. The methyl carbon (CH₃) is expected to resonate around 20-25 ppm. The methine carbon (CHCl) will be significantly deshielded by the electronegative oxygen and chlorine atoms, appearing in the range of 90-100 ppm. The carbonyl carbon (C=O) of the carbonate group will be the most downfield signal, typically in the region of 150-155 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonate carbonyl (C=O) stretching vibration, which is expected to appear around 1780-1760 cm⁻¹. Other significant absorptions will include C-O stretching vibrations in the 1250-1050 cm⁻¹ region and C-Cl stretching vibrations, typically found between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of bis(1-chloroethyl) carbonate is expected to show a molecular ion peak (M⁺) at m/z 186, with characteristic isotopic peaks at m/z 188 and 190 due to the presence of two chlorine atoms.[9] Common fragmentation pathways would likely involve the loss of a chlorine radical (M⁺ - 35/37), cleavage of the C-O bond, and fragmentation of the chloroethyl group.

Chemical Reactivity and Mechanisms

The chemical reactivity of bis(1-chloroethyl) carbonate is primarily dictated by the two α-chloroethyl ether functionalities. The presence of the chlorine atom on the carbon adjacent to the ether oxygen makes this position highly susceptible to nucleophilic attack.

Hydrolysis

In the presence of water or other nucleophiles, bis(1-chloroethyl) carbonate is expected to undergo hydrolysis. The α-chloroether moiety is significantly more reactive towards solvolysis than its β-chloro counterpart.[10] The hydrolysis likely proceeds through a carbonyl addition-elimination pathway, with the addition of water to the carbonyl carbon as the rate-determining step.[10] This reaction would ultimately lead to the formation of acetaldehyde, carbon dioxide, and hydrochloric acid.

Figure 2: Proposed hydrolysis pathway of Bis(1-chloroethyl) carbonate.

Thermal Decomposition

While specific data for bis(1-chloroethyl) carbonate is unavailable, the thermal decomposition of dialkyl carbonates generally proceeds via a first-order process to yield an alkene, an alcohol, and carbon dioxide.[11][12] Given the structure of bis(1-chloroethyl) carbonate, thermal decomposition would likely produce vinyl chloride, acetaldehyde, and carbon dioxide. The presence of the chlorine atoms may also lead to the formation of other chlorinated byproducts.

Application in Prodrug Synthesis

The most significant application of α-chloroalkyl carbonates is in the design of prodrugs.[][14] The carbonate linker can be attached to a drug molecule containing a hydroxyl or carboxyl group. In vivo, the prodrug is designed to be stable until it reaches the target site, where enzymatic or chemical hydrolysis cleaves the carbonate linker, releasing the active drug.

The activation mechanism of such a prodrug involves the initial cleavage of the carbonate ester, which then undergoes a cascade of reactions to release the parent drug, acetaldehyde, and carbon dioxide.[] The rate of this release can be tuned by modifying the electronic and steric properties of the carbonate.

Figure 3: General mechanism of prodrug activation for an α-chloroethyl carbonate linker.

Safety and Handling

Specific safety data for bis(1-chloroethyl) carbonate is not available. However, based on its structure and the known hazards of its precursor, 1-chloroethyl chloroformate, and related α-chloroalkyl compounds, it should be handled with extreme caution.[10][11]

Potential Hazards:

-

Corrosive: Likely to be corrosive to the skin, eyes, and respiratory tract.

-

Lachrymator: May cause tearing.

-

Toxic: May be harmful if inhaled, ingested, or absorbed through the skin.

-

Reactive: Reacts with water and nucleophiles, potentially releasing corrosive and toxic byproducts.

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. In case of potential for significant exposure, a face shield and appropriate respiratory protection should be used.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as water, bases, and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.

Conclusion

Bis(1-chloroethyl) carbonate is a highly reactive, bifunctional molecule with significant potential in organic synthesis, particularly in the development of prodrugs. Its physicochemical properties are largely dictated by the presence of the two α-chloroethyl carbonate moieties, which are prone to nucleophilic attack and hydrolysis. While experimental data for this specific compound is limited, a thorough understanding of its properties and reactivity can be gained from the study of analogous compounds. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its likely corrosive and toxic nature. The continued exploration of bis(1-chloroethyl) carbonate and similar reagents will undoubtedly contribute to advancements in medicinal chemistry and drug delivery.

References

-

ASME Digital Collection. High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. [Link]

-

ResearchGate. Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. [Link]

-

ResearchGate. High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. [Link]

- Google Patents.

- Google Patents.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. [Link]

-

Wikipedia. 1-Chloroethyl chloroformate. [Link]

-

NIST WebBook. 2-Chloroethyl carbonate. [Link]

-

ResearchGate. The 13 C NMR spectra of the synthesized bis(cyclic carbonate)s (DC250,.... [Link]

-

PubMed. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

York Research Database. Catalytic decomposition of dialkyl pyrocarbonates to dialkyl carbonates and carbon dioxide in dichloromethane by a discrete cobalt(II) alkoxide species generated in situ. [Link]

-

Chemical Synthesis Database. bis(1-chloroethyl) carbonate. [Link]

-

PubMed Central. Carbon-carbon bond cleavage in activation of the prodrug nabumetone. [Link]

-

NCBI Bookshelf. Working with Chemicals. [Link]

-

PubChem. 2-Chloroethyl ethyl carbonate. [Link]

-

Defense Technical Information Center. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

-

Journal of the American Chemical Society. The Kinetics of the Alkaline Hydrolysis of Ethyl Carbonate and of Potassium Ethyl Carbonate. [Link]

-

PubMed. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. [Link]

-

PubChem. 1-Chloroethyl carbonate. [Link]

-

RRUFF. INFRARED STUDY OF THE CARBONATE MINERALS. [Link]

-

RSC Publishing. Electrodrugs: an electrochemical prodrug activation strategy. [Link]

-

Defense Technical Information Center. Vapor-Phase Infrared Absorptivity Coefficient of BIS-(2-Chloroethyl) Sulfide. [Link]

-

PubChem. Ether, bis(1-chloroethyl). [Link]

-

ESPI Metals. Calcium Carbonate Safety Data Sheet. [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. [Link]

-

GLC Minerals. Calcium Carbonate Safety Data Sheet. [Link]

-

NIST WebBook. Bis(2-chloroethyl) ether. [Link]

-

PubChemLite. Butyl 1-chloroethyl carbonate (C7H13ClO3). [Link]

-

BMRB. Bis(chloroethyl)ether. [Link]

-

SpectraBase. 1-Chloroethyl chloroformate - Optional[13C NMR] - Spectrum. [Link]

-

ResearchGate. Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Chloroethyl ethyl carbonate(50893-36-2) 1H NMR spectrum [chemicalbook.com]

- 4. bis(1-chloroethyl) carbonate(50594-97-3) 1H NMR spectrum [chemicalbook.com]

- 5. Catalytic decomposition of dialkyl pyrocarbonates to dialkyl carbonates and carbon dioxide in dichloromethane by a discrete cobalt(II) alkoxide species generated in situ [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Chloroethyl ethyl carbonate(50893-36-2) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 12. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Bis(1-chloroethyl) carbonate

Abstract

Bis(1-chloroethyl) carbonate is a chemical compound with the molecular formula C₅H₈Cl₂O₃ and a molecular weight of approximately 187.02 g/mol .[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols. It is intended for professionals in research, particularly in the fields of organic chemistry and drug development, to facilitate a deeper understanding of this versatile reagent.

Chemical Identity and Properties

Bis(1-chloroethyl) carbonate is an organic compound that serves as a key intermediate in various chemical syntheses. Below is a summary of its key identifiers and properties.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Cl₂O₃ | [1][2][3] |

| Molecular Weight | 187.02 g/mol | [2][3] |

| CAS Number | 50594-97-3 | [2] |

| SMILES | CC(Cl)OC(=O)OC(C)Cl | [1] |

| InChIKey | MZFKWPWFMYRWPP-UHFFFAOYAE | [1] |

Synthesis and Reaction Mechanisms

The primary synthesis route for bis(1-chloroethyl) carbonate involves the reaction of 1-chloroethyl chloroformate with acetaldehyde.[2] The chloroformate acts as a key precursor, which itself can be synthesized from the reaction of phosgene with acetaldehyde.[4] The reactivity of the chloroethyl group is crucial for its subsequent applications in organic synthesis.

A related synthesis for a similar compound, 1-chloroethyl cyclohexyl carbonate, involves the reaction of cyclohexanol with 1-chloroethyl chloroformate in the presence of a base like pyridine.[5] This highlights a general strategy for creating various carbonate esters.

Applications in Drug Development and Organic Synthesis

Halogenated alkyl carbonates are valuable intermediates in organic synthesis due to the enhanced reactivity conferred by the halogen atom.[6] This makes them susceptible to nucleophilic substitution reactions, allowing for the introduction of the carbonate moiety into a range of molecules.

A significant application of related compounds, such as 1-chloroethyl cyclohexyl carbonate, is in the creation of prodrugs.[6] Prodrugs are inactive compounds that are metabolized in the body to release the active drug, often to improve bioavailability.[6] The (1-alkoxycarbonyloxy)ethyl group can be attached to a parent drug molecule, and bis(1-chloroethyl) carbonate can be envisioned as a reagent for introducing such linkers.

Furthermore, the precursor 1-chloroethyl chloroformate is a key intermediate in the synthesis of several important pharmaceuticals, including cefpodoxime, candesartan, and cefotiam.[4]

Safety and Handling

Bis(1-chloroethyl) carbonate and related chlorinated compounds require careful handling due to their potential hazards. While a specific safety data sheet for the title compound is not available, the SDS for the related compound 1-chloroethyl chloroformate provides critical safety guidance.

General Precautions:

-

Handle only in a well-ventilated area or in a closed system.[7]

-

Do not breathe mist, vapors, or spray.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[7][8]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

In case of insufficient ventilation, wear respiratory protection.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store in a corrosives and flammables area, potentially under nitrogen and refrigerated.[7]

Incompatible Materials:

-

Bases and strong oxidizing agents.[7]

Experimental Protocol: Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

This protocol describes the synthesis of a related carbonate, 1-chloroethyl cyclohexyl carbonate, which illustrates the general methodology.

Materials:

-

Cyclohexanol

-

Pyridine

-

Methylene chloride

-

1-Chloroethyl chloroformate

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1.83 g of cyclohexanol and 1.45 g of pyridine in 30 ml of methylene chloride is cooled to -78°C.[5]

-

2.0 ml of 1-chloroethyl chloroformate is added dropwise, while stirring, over 10 minutes.[5]

-

The cooling bath is removed, and the mixture is stirred at room temperature for 16 hours.[5]

-

The reaction mixture is washed with three 30-ml portions of saturated aqueous sodium chloride.[5]

-

The organic layer is dried over anhydrous magnesium sulfate.[5]

-

The solvent is distilled off under reduced pressure to yield the product as a colorless oil.[5]

Diagrams

Synthesis Workflow for 1-Chloroethyl Cyclohexyl Carbonate

Caption: Workflow for the synthesis of 1-chloroethyl cyclohexyl carbonate.

References

- Chemical Synthesis Database. (2025, May 20). bis(1-chloroethyl)

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2023, September 29).

- Aldrich. (2023, October 27).

- FUJIFILM Wako Chemicals. (n.d.).

- Google Patents. (n.d.). US3299115A - Preparation of bis (trichloroethyl) carbonate.

- Benchchem. (n.d.).

- CP Lab Safety. (n.d.). Bis(2-chloroethyl)

- PrepChem.com. (n.d.). Synthesis of (a)

- FramoChem. (n.d.).

- Guidechem. (n.d.).

- Google Patents. (n.d.). Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.

- Wikipedia. (n.d.). Bis(chloroethyl) ether.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- PubMed. (2022, July 13). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs.

- Benchchem. (n.d.). Bis(chloroethyl)

- Benchchem. (2025, December). A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. bis(1-chloroethyl) carbonate synthesis - chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-Chloroethyl Cyclohexyl Carbonate | 99464-83-2 | Benchchem [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.nl [fishersci.nl]

A Comprehensive Technical Guide to the Safe Handling of Bis(1-chloroethyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols and handling precautions for Bis(1-chloroethyl) carbonate (CAS No. 50594-97-3). The information herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of scientific accuracy and promote a culture of safety in the laboratory.

Introduction to Bis(1-chloroethyl) carbonate: A Profile of a Reactive Reagent

Bis(1-chloroethyl) carbonate is an organic compound utilized in various synthetic applications. Its structure, featuring two 1-chloroethyl groups attached to a carbonate core, renders it a reactive molecule. This reactivity, while valuable in chemical synthesis, also necessitates stringent safety measures to mitigate potential hazards. The primary concerns with this compound include its toxicity upon ingestion and its potential for irritation.[1]

Understanding the inherent risks is the first step toward safe handling. This guide will systematically address the identification of hazards, appropriate protective measures, emergency procedures, and proper disposal methods.

Hazard Identification and Classification

Bis(1-chloroethyl) carbonate is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

GHS Hazard Statements:

-

H301: Toxic if swallowed. [1]

While comprehensive toxicological data for Bis(1-chloroethyl) carbonate is not extensively detailed in publicly available literature, its structural similarity to other chlorinated organic compounds suggests that it should be handled with care to avoid adverse health effects. Analogous compounds, such as 1-chloroethyl chloroformate, are known to be corrosive to the skin and eyes and toxic upon inhalation.[2][3] Therefore, a cautious approach is warranted.

Physical and Chemical Hazards:

-

The reactivity of Bis(1-chloroethyl) carbonate with incompatible materials can lead to the generation of hazardous decomposition products.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure to Bis(1-chloroethyl) carbonate, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls:

-

Ventilation: All handling of Bis(1-chloroethyl) carbonate should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to capture any vapors that may be released.[4][5]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in any area where this chemical is handled.[6]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects eyes from splashes and vapors. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Gloves should be inspected before use and changed frequently.[4] |

| Skin and Body Protection | A lab coat or chemical-resistant apron.[4] | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for certain operations where ventilation is inadequate or in the event of a spill. | Prevents inhalation of harmful vapors. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for maintaining a safe laboratory environment.

Handling:

-

Do not ingest or inhale.[6]

-

Wash hands thoroughly after handling the chemical, especially before eating, drinking, or smoking.[1][2]

-

Use non-sparking tools and take precautionary measures against static discharge, particularly if the compound is determined to be flammable.[2][4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]

-

The recommended storage temperature is under inert gas (nitrogen or argon) at 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2]

-

Keep away from heat, sparks, and open flames.[2]

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a swift and informed response can significantly mitigate harm.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |

Spill Response:

-

Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material using non-sparking tools and place it in a designated waste container.[4]

The following diagram illustrates a general workflow for responding to a chemical spill:

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

-

Dispose of Bis(1-chloroethyl) carbonate and its containers at a licensed chemical waste disposal facility.[4]

-

Do not allow the chemical to enter drains or waterways.[4][6]

Conclusion: A Commitment to Safety

The safe handling of Bis(1-chloroethyl) carbonate is a responsibility shared by all laboratory personnel. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe working environment. This guide serves as a foundational resource, and it is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet provided by the supplier and adhere to their institution's specific safety policies.

References

-

Cole-Parmer. Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. [Link]

Sources

Stability of "Bis(1-chloroethyl) carbonate" under different conditions

An In-depth Technical Guide to the Stability of Bis(1-chloroethyl) carbonate

Introduction

Bis(1-chloroethyl) carbonate is a dialkyl carbonate characterized by the presence of two 1-chloroethyl groups attached to the central carbonate moiety. Its molecular formula is C₅H₈Cl₂O₃, and it has a molecular weight of 187.022 g/mol [1]. While not a widely used standalone chemical, it holds significant relevance in the pharmaceutical industry, primarily as a critical process-related impurity. It can arise during the synthesis of prodrugs, such as the angiotensin II receptor blocker candesartan cilexetil, where related chloroethyl carbonates are used as key intermediates[2][3].

The presence of Bis(1-chloroethyl) carbonate, even in trace amounts, is of considerable concern. As a reactive alkylating agent, it has the potential to be genotoxic. Furthermore, its formation can lead to downstream impurities in the final Active Pharmaceutical Ingredient (API), compromising drug purity, safety, and efficacy[3][4]. Therefore, a thorough understanding of its stability under various chemical and physical stress conditions is paramount for researchers, process chemists, and formulation scientists. This guide provides a detailed examination of the stability profile of Bis(1-chloroethyl) carbonate, outlining its degradation pathways, the analytical methodologies for its detection, and robust protocols for its evaluation.

Formation as a Process-Related Impurity

The primary context in which Bis(1-chloroethyl) carbonate is encountered is as an impurity. Its formation is often linked to the synthesis of other essential reagents, such as 1-chloroethyl cyclohexyl carbonate, which is used to attach the cilexetil prodrug moiety to candesartan.

The key precursor is 1-chloroethyl chloroformate. Under certain reaction conditions, this precursor can undergo a partial dimerization to form Bis(1-chloroethyl) carbonate[2]. This side reaction is significant because if the resulting Bis(1-chloroethyl) carbonate is not adequately removed, it can be carried through the synthetic process and react with the drug intermediate, leading to the formation of a novel chloroalkyl carbonate ester impurity in the final drug substance[2][5]. This underscores the critical need to monitor and control the purity of chloroalkyl chloroformate reagents used in pharmaceutical manufacturing.

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability

Thermal stress can induce complex degradation pathways beyond simple hydrolysis. For related chloroalkyl carbonates, pyrolytic conditions can trigger decarboxylation and dehydrochlorination sequences.[6]

-

Mechanism: At elevated temperatures, the molecule can undergo elimination of HCl from one of the 1-chloroethyl groups to form an unstable vinyl intermediate. A more likely pathway involves a concerted decarboxylation-dehydrochlorination sequence.

-

Predicted Degradation Products: The plausible products of thermal degradation include acetaldehyde , carbon dioxide , and vinyl chloride . The synthesis of Bis(1-chloroethyl) carbonate has been reported at 80°C, suggesting it possesses a degree of thermal stability; however, significant degradation can be expected at higher temperatures.[2]

Photolytic Stability

Summary of Stress Conditions and Potential Degradants

The following table summarizes the expected stability profile of Bis(1-chloroethyl) carbonate under forced degradation conditions.

| Stress Condition | Severity (Example) | Predicted Degradation Products | Rationale |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Acetaldehyde, HCl, CO₂ | Acid-catalyzed cleavage of the carbonate ester bond, followed by decomposition of the 1-chloroethanol intermediate. |

| Basic Hydrolysis | 0.1 M NaOH, RT | Acetaldehyde, NaCl, CO₂ | Base-catalyzed cleavage of the carbonate ester bond, with subsequent decomposition of the 1-chloroethanol intermediate. |

| Neutral Hydrolysis | Water, 60°C | Acetaldehyde, HCl, CO₂ | Slower hydrolysis compared to acidic or basic conditions, but the same degradation products are expected. |

| Oxidative | 3% H₂O₂, RT | Potential for various oxidized species | The ether-like oxygen and alkyl chains could be susceptible to oxidation, though specific products are hard to predict without data. |

| Thermal | >80°C, solid state | Acetaldehyde, CO₂, Vinyl Chloride | Decarboxylation and dehydrochlorination are plausible pathways for similar chloroalkyl structures.[6] |

| Photolytic | ICH Q1B conditions | Potential for radical-based degradation | The C-Cl bond may be susceptible to photolytic cleavage. |

Analytical Methodologies

The detection and quantification of Bis(1-chloroethyl) carbonate, especially at trace levels, requires sensitive and specific analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for identifying and quantifying volatile and semi-volatile impurities. Traces of Bis(1-chloroethyl) carbonate have been successfully detected in pharmaceutical intermediates using GC-MS.[2] The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile degradation products or for analyzing reaction mixtures, LC-MS is invaluable. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has been used to identify and structurally elucidate unknown impurities related to this compound in the synthesis of candesartan.[2][3]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While lacking the specificity of MS, HPLC-UV is a robust method for routine quantification and stability-indicating assays, provided that the degradants can be chromatographically resolved from the parent compound and possess a UV chromophore. Method development would focus on achieving baseline separation of the parent peak from all potential degradation products.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of Bis(1-chloroethyl) carbonate.

Caption: Workflow for a forced degradation study.

1. Materials and Reagents:

-

Bis(1-chloroethyl) carbonate reference standard

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

2. Stock Solution Preparation:

-

Accurately weigh and dissolve Bis(1-chloroethyl) carbonate in ACN to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

-

Control Sample: Dilute the stock solution with 50:50 ACN:Water to the target concentration (e.g., 100 µg/mL). Store protected from light at 2-8°C.

-

Acidic Hydrolysis: Mix equal volumes of stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix equal volumes of stock solution and 0.2 M NaOH. Keep at room temperature. Causality Note: Elevated temperatures are often avoided for basic hydrolysis as it can cause excessive, unrealistic degradation.

-

Neutral Hydrolysis: Mix equal volumes of stock solution and water. Incubate at 60°C.

-

Oxidative Degradation: Mix equal volumes of stock solution and 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Place a known quantity of solid Bis(1-chloroethyl) carbonate in a vial and heat in an oven at 80°C.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Run a dark control in parallel.

4. Sampling and Analysis:

-

Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

For thermal stress, dissolve the solid sample in ACN at each time point.

-

Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to the target concentration with the mobile phase.

-

Analyze all samples, including the control, using a validated stability-indicating method (e.g., gradient reverse-phase HPLC with PDA and MS detectors).

5. Data Evaluation:

-

Calculate the percentage degradation of Bis(1-chloroethyl) carbonate in each sample.

-

Determine the relative retention times (RRT) and peak areas of any degradation products.

-

Use MS data to propose structures for the major degradants.

-

Perform a mass balance calculation to account for all components. A good mass balance (95-105%) provides confidence in the analytical method's ability to detect all relevant species.

Conclusion

Bis(1-chloroethyl) carbonate is an intrinsically reactive molecule whose stability is of significant interest to the pharmaceutical industry. Its primary degradation pathways are hydrolytic and thermal, leading mainly to the formation of acetaldehyde, carbon dioxide, and HCl. As a known process-related impurity in the synthesis of important APIs like candesartan cilexetil, controlling its formation is a critical aspect of process chemistry and quality control. The application of systematic forced degradation studies, supported by robust analytical methods like GC-MS and LC-MS, is essential for identifying potential risks, ensuring the purity and safety of drug substances, and satisfying regulatory requirements.

References

- Testen, A., Plevnik, M., Štefane, B., & Kralj Cigic, I. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Chimica Slovenica, 65(4), 915-923.

-

ResearchGate. (2021). Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). bis(1-chloroethyl) carbonate. Retrieved from [Link]

-

Testen, A., Plevnik, M., Štefane, B., & Kralj Cigic, I. (2019). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The detailed reaction mechanism for step 4. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

LookChem. (n.d.). 50594-97-3 - Bis(1-chloroethyl) carbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative aspects in on-line comprehensive two-dimensional liquid chromatography for pharmaceutical applications. Retrieved from [Link]

-

MDPI. (n.d.). Study on the Mechanism of Stress Sensitivity Changes in Ultra-Deep Carbonate Reservoirs. Retrieved from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

- Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 1-25.

-